molecular formula C14H10BrFN2 B597692 1-Benzyl-5-bromo-6-fluorobenzimidazole CAS No. 1314988-10-7

1-Benzyl-5-bromo-6-fluorobenzimidazole

Cat. No.: B597692
CAS No.: 1314988-10-7
M. Wt: 305.15
InChI Key: WZHHXIVITKECOT-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-6-fluorobenzimidazole is a strategically substituted benzimidazole derivative that serves as a versatile building block in medicinal chemistry, primarily for the development of novel therapeutic agents. Its core structure is a privileged scaffold in drug discovery, known for its ability to interact with various biological targets. The specific pattern of substitution on the benzimidazole core—featuring a benzyl group at the N-1 position and halogen atoms (bromo and fluoro) at the 5 and 6 positions—enhances its binding affinity and modulates its electronic properties, making it a valuable intermediate for structure-activity relationship (SAR) studies . This compound is extensively utilized as a key synthon in the design and synthesis of potential anticancer molecules . Benzimidazole derivatives are investigated for their ability to inhibit tubulin polymerization, interact with DNA, and target crucial enzymes like topoisomerases, which can lead to the disruption of cell division and apoptosis in cancer cells . The halogen substituents are particularly significant, as their introduction is a common strategy in lead optimization to improve potency and metabolic stability . Concurrently, this reagent finds significant application in antimicrobial research. It is employed in the construction of molecules designed to inhibit bacterial targets, such as DNA gyrase B . The scaffold's similarity to purine bases allows its derivatives to mimic nucleotides and interfere with essential enzymatic processes in pathogens, providing a pathway for developing new antibiotics to combat drug-resistant strains .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-5-bromo-6-fluorobenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrFN2/c15-11-6-13-14(7-12(11)16)18(9-17-13)8-10-4-2-1-3-5-10/h1-7,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZHHXIVITKECOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=CC(=C(C=C32)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90716507
Record name 1-Benzyl-5-bromo-6-fluoro-1H-benzimidazole
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Molecular Weight

305.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314988-10-7
Record name 1H-Benzimidazole, 5-bromo-6-fluoro-1-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1314988-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Benzyl-5-bromo-6-fluoro-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformations of 1 Benzyl 5 Bromo 6 Fluorobenzimidazole

Reactivity at the Benzimidazole (B57391) Nitrogen Atom

The benzimidazole ring contains two nitrogen atoms. With the N1 position occupied by a benzyl (B1604629) group, the reactivity focus shifts to the N3 nitrogen, which retains a lone pair of electrons and can participate in further chemical reactions.

Further Alkylation and Acylation Reactions

The N3 atom of 1-substituted benzimidazoles is nucleophilic and can undergo further alkylation or acylation reactions to form quaternary benzimidazolium salts. This process, known as quaternization, typically involves reacting the N-substituted benzimidazole with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), under pressure. researchgate.net This reaction transforms the neutral benzimidazole into a positively charged benzimidazolium salt, significantly altering its electronic properties and solubility. researchgate.netgoogle.com

While specific studies on the quaternization of 1-Benzyl-5-bromo-6-fluorobenzimidazole are not extensively documented, the general reactivity of N-alkylated benzimidazoles suggests that this transformation is feasible. researchgate.net Such reactions would yield 1-benzyl-3-alkyl-5-bromo-6-fluorobenzimidazolium halides, a class of compounds with potential applications as ionic liquids or precursors to N-heterocyclic carbenes (NHCs).

Potential for Coordination Chemistry as a Ligand Precursor

Benzimidazole derivatives are well-known for their ability to act as ligands in coordination chemistry due to the electron-donating capacity of the sp²-hybridized N3 nitrogen atom. fzu.czmdpi.com These N-donor ligands can coordinate with a wide range of transition metal ions to form stable coordination compounds. mdpi.commdpi.comnih.govnih.gov

The N1-benzyl group in this compound does not inhibit the coordinating ability of the N3 atom. In fact, N-substituted benzimidazoles are frequently used as monodentate ligands, where coordination occurs exclusively through the N3 nitrogen. nih.gov The resulting metal complexes have applications in various fields, including catalysis and materials science. mdpi.com The presence of halogen substituents on the benzimidazole ring can further influence the electronic properties of the ligand and the resulting metal complex.

Reactivity of the Halogen Substituents (Bromine and Fluorine)

The presence of both bromine and fluorine on the benzene (B151609) portion of the benzimidazole core offers opportunities for selective functionalization. The differing reactivity of the C-Br and C-F bonds, particularly in the context of modern cross-coupling and substitution reactions, allows for a stepwise and controlled modification of the molecule.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying aryl halides. youtube.comlibretexts.org This reaction is generally favored when the aromatic ring is rendered electron-deficient by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org In the SNAr mechanism, a nucleophile attacks the carbon atom bearing the leaving group, forming a negatively charged intermediate (a Meisenheimer complex), which is then stabilized by the electron-withdrawing substituents. libretexts.org

Metal-Catalyzed Cross-Coupling Reactions at the Bromine Position

The carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in palladium-catalyzed cross-coupling reactions. rsc.org This difference in reactivity allows for highly selective functionalization at the C5 position of this compound, leaving the C-F bond intact for potential subsequent transformations. nih.gov This chemoselectivity is a cornerstone of modern synthetic strategy, enabling the synthesis of complex molecules from polyhalogenated precursors.

The Suzuki-Miyaura coupling is one of the most powerful and versatile methods for forming carbon-carbon bonds, involving the reaction of an organohalide with an organoboron compound, typically catalyzed by a palladium complex. nih.govnih.govresearchgate.net The C5-Br bond in this compound is an ideal handle for this transformation.

The reaction couples the benzimidazole scaffold with a variety of aryl, heteroaryl, or alkenyl boronic acids or their corresponding esters. acs.org This method exhibits high functional group tolerance and generally proceeds under mild conditions, making it a highly valuable tool for diversifying the benzimidazole core. nih.gov The selective Suzuki-Miyaura coupling at the bromine position allows for the introduction of a wide range of substituents, which is a common strategy in the development of biologically active molecules. nih.gov

Table 1. Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
CatalystLigandBaseSolventTemperature
Pd(OAc)₂SPhos / XPhosK₃PO₄Dioxane / H₂O60-100 °C
PdCl₂(dppf)dppfCs₂CO₃THFRoom Temp. to Reflux
Pd(PPh₃)₄PPh₃Na₂CO₃Toluene / EtOH / H₂O80-110 °C
CataCXium A Pd G3-K₃PO₄Dioxane70 °C

Directed Ortho Metalation (DOM) Strategies Adjacent to Fluorine

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cawikipedia.orgorganic-chemistry.orgbaranlab.orgchem-station.com This strategy relies on a directing group to guide the deprotonation of an adjacent ortho-proton by a strong base, typically an organolithium reagent. The resulting aryl-lithium species can then be trapped with an electrophile.

In this compound, the fluorine atom is a weak directing group. However, the nitrogen atoms of the imidazole (B134444) ring can act as more effective directing groups. Deprotonation would be expected to occur at the C-7 position, which is ortho to the imidazole nitrogen (N-1) and meta to the fluorine. The fluorine atom's electron-withdrawing nature would increase the acidity of the adjacent C-7 proton, potentially facilitating its removal.

A plausible DoM strategy is outlined below:

Hypothetical Directed Ortho Metalation Parameters

Reactant Base Electrophile (E⁺) Solvent Intermediate Product

The success of this strategy would depend on the relative rates of halogen-metal exchange at the C-5 bromine and deprotonation at the C-7 position. Careful control of the reaction temperature and the choice of organolithium reagent would be critical to favor the desired deprotonation pathway.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) reactions typically occur on electron-rich aromatic rings. youtube.commsu.edukhanacademy.org The benzene ring of the N-benzyl group in this compound is susceptible to electrophilic attack. The benzimidazole moiety itself is generally considered to be electron-withdrawing and would deactivate the attached benzyl ring towards EAS.

The directing effect of the benzimidazolyl-methyl substituent on the benzyl ring would likely favor substitution at the ortho and para positions, although the deactivating nature of the substituent would necessitate forcing conditions. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.

Potential Electrophilic Aromatic Substitution Reactions on the Benzyl Ring

Reaction Reagents Expected Major Products
Nitration HNO₃, H₂SO₄ 1-(4-Nitrobenzyl)-5-bromo-6-fluorobenzimidazole
Bromination Br₂, FeBr₃ 1-(4-Bromobenzyl)-5-bromo-6-fluorobenzimidazole
Sulfonation Fuming H₂SO₄ 4-((5-Bromo-6-fluorobenzimidazol-1-yl)methyl)benzenesulfonic acid

The benzimidazole ring itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the imidazole portion. If substitution were to occur on the benzimidazole core under harsh conditions, it would likely be directed by the existing substituents, although such reactions are not common.

Stability and Degradation Pathways under Various Conditions

The stability of this compound is influenced by environmental factors such as pH, light, and temperature. The benzimidazole core is generally stable, but can undergo degradation under certain conditions.

Acidic Conditions: In acidic media, the basic nitrogen atom of the imidazole ring (N-3) can be protonated. The stability of the compound in acidic solution is generally good, as demonstrated by related benzimidazole derivatives. scielo.org.mx However, at very low pH and elevated temperatures, hydrolysis of the N-benzyl group or other degradation pathways could potentially occur.

Basic Conditions: Benzimidazoles are generally stable in basic conditions. The N-H proton of the imidazole ring in unsubstituted benzimidazoles is acidic, but in this N-1 substituted compound, this is not a factor. Strong basic conditions at high temperatures could potentially lead to nucleophilic aromatic substitution of the fluorine or bromine atoms, although this would likely require harsh conditions.

Photodegradation: Many benzimidazole derivatives are known to be sensitive to light. researchgate.net Photodegradation can lead to various products, including the cleavage of substituent groups. For this compound, photodegradation could potentially involve cleavage of the benzyl group or reactions involving the halogen substituents.

Thermal Degradation: At elevated temperatures, thermal decomposition can occur. The degradation pathway would likely involve the fragmentation of the molecule, with the weakest bonds breaking first.

Summary of Potential Degradation Factors

Condition Potential Effect Possible Degradation Products
Strong Acid Protonation of imidazole nitrogen; potential for hydrolysis at elevated temperatures. 5-Bromo-6-fluorobenzimidazole, Benzyl alcohol
Strong Base Generally stable; potential for nucleophilic substitution at high temperatures. 1-Benzyl-5-hydroxy-6-fluorobenzimidazole or 1-Benzyl-6-hydroxy-5-bromobenzimidazole
UV Light Photodegradation, cleavage of substituents. 5-Bromo-6-fluorobenzimidazole, Toluene, and other photoproducts

It is important to note that the specific degradation pathways and products for this compound would need to be determined through experimental studies. The information presented here is based on the known chemistry of the benzimidazole scaffold and related halogenated aromatic compounds. researchgate.netwikipedia.orgnih.govnih.govacs.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum would be expected to show distinct signals for each unique proton environment in the molecule.

Benzyl (B1604629) Group Protons: The methylene (B1212753) (-CH₂-) protons of the benzyl group would likely appear as a singlet, integrating to two protons. The five aromatic protons of the phenyl ring would typically resonate in the aromatic region (approximately 7.2-7.4 ppm), showing complex multiplet patterns due to spin-spin coupling.

Benzimidazole (B57391) Ring Protons: The proton at the C2 position of the benzimidazole ring would appear as a singlet. The two aromatic protons on the substituted benzene (B151609) ring of the benzimidazole core (at C4 and C7) would appear as distinct signals. The proton at C7 would likely be a doublet due to coupling with the fluorine atom at C6, and the proton at C4 would appear as a singlet or a doublet depending on the coupling with the fluorine.

Expected ¹H NMR Data (Hypothetical)

Chemical Shift (δ) ppm Multiplicity Integration Assignment
~8.0 s 1H H-2
~7.8 d 1H H-4 or H-7
~7.5 d 1H H-7 or H-4
7.2-7.4 m 5H Benzyl aromatic-H

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in the molecule.

Aromatic Carbons: The spectrum would display multiple signals in the aromatic region (110-160 ppm) corresponding to the carbons of the benzyl and benzimidazole rings. The carbons directly attached to bromine and fluorine would show characteristic shifts.

Aliphatic Carbon: A single signal in the aliphatic region (around 50 ppm) would correspond to the benzylic methylene carbon.

Imidazole (B134444) Carbon: The C2 carbon of the imidazole ring would appear at a lower field compared to other aromatic carbons.

Expected ¹³C NMR Data (Hypothetical)

Chemical Shift (δ) ppm Assignment
~150-155 C-2
~110-145 Aromatic Carbons
~115 (d) C-6 (Coupled to F)
~100 (d) C-5 (Coupled to F)

¹⁹F NMR spectroscopy is highly specific for fluorine-containing compounds. For 1-Benzyl-5-bromo-6-fluorobenzimidazole, a single signal would be expected, and its chemical shift and coupling to adjacent protons would confirm the fluorine's position on the aromatic ring.

To unambiguously assign all proton and carbon signals, 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, helping to identify adjacent protons within the benzyl and benzimidazole rings.

HMQC (Heteronuclear Multiple Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for identifying the connectivity of different fragments of the molecule, such as the attachment of the benzyl group to the nitrogen of the benzimidazole ring.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of the compound. The high-resolution mass spectrum would show the molecular ion peak (M⁺) and an (M+2)⁺ peak of nearly equal intensity, which is characteristic of a monobrominated compound. Fragmentation patterns would provide further structural information, likely showing the loss of the benzyl group or bromine atom.

Expected Mass Spectrometry Data (Hypothetical)

m/z Interpretation
304/306 [M]⁺/ [M+2]⁺ Molecular ion peaks
225 [M - Br]⁺

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.

C-H stretching: Aromatic and aliphatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively.

C=N and C=C stretching: Absorptions in the 1500-1650 cm⁻¹ region would correspond to the C=N of the imidazole ring and the C=C bonds of the aromatic rings.

C-N stretching: Would appear in the 1250-1350 cm⁻¹ region.

C-F and C-Br stretching: Characteristic absorptions for the carbon-halogen bonds would be expected in the fingerprint region (below 1200 cm⁻¹).

Expected IR Data (Hypothetical)

Wavenumber (cm⁻¹) Functional Group
3050-3150 Aromatic C-H stretch
2900-2980 Aliphatic C-H stretch
1600-1620 C=N stretch
1450-1580 Aromatic C=C stretch
1050-1150 C-F stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique used to study the electronic transitions within a molecule. When a molecule is exposed to ultraviolet or visible light, it can absorb energy, causing electrons to be promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's structure, particularly its electronic system.

For this compound, the UV-Vis spectrum would be expected to display absorption bands characteristic of the benzimidazole core, influenced by its substituents: the benzyl group, a bromine atom, and a fluorine atom. The benzimidazole system itself contains a conjugated π-electron system, which gives rise to π → π* transitions. These are typically observed in the UV region. The presence of the benzyl group, with its own aromatic ring, will also contribute to the absorption profile.

Although no specific experimental spectrum for this compound has been reported, a hypothetical dataset is presented below to illustrate the type of information that would be obtained. The exact absorption maxima (λmax) and molar absorptivity (ε) would need to be determined experimentally.

Solventλmax (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Electronic Transition
EthanolData Not AvailableData Not Availableπ → π
MethanolData Not AvailableData Not Availableπ → π
Acetonitrile (B52724)Data Not AvailableData Not Availableπ → π*

Note: The data in this table is hypothetical and for illustrative purposes only, as experimental values for this compound are not currently published.

X-ray Crystallography for Solid-State Structure Determination

For this compound, a single-crystal X-ray diffraction study would provide invaluable information about its solid-state structure. It would confirm the connectivity of the atoms and reveal the planarity of the benzimidazole ring system. Furthermore, it would show the orientation of the benzyl group relative to the benzimidazole core and provide precise measurements of the C-Br and C-F bond lengths. Intermolecular interactions, such as hydrogen bonding (if applicable), π-π stacking, and halogen bonding, which govern the packing of the molecules in the crystal lattice, would also be elucidated.

As no crystallographic data for this compound is available in the Cambridge Structural Database (CSD) or other public repositories, a representative table of the kind of data that would be generated from such an analysis is provided below.

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
Unit Cell DimensionsData Not Available
Volume (ų)Data Not Available
Z (Molecules per unit cell)Data Not Available
Calculated Density (g/cm³)Data Not Available

Note: The data in this table is for illustrative purposes only, as an experimental crystal structure for this compound has not been reported.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods can predict geometry, energy levels, and charge distribution, which collectively determine the molecule's stability, reactivity, and spectroscopic signatures.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. dergipark.org.tr DFT calculations are employed to optimize the molecular geometry, determining the most stable arrangement of atoms by finding the minimum energy conformation. For benzimidazole (B57391) derivatives, the B3LYP functional combined with a basis set like 6-311++G(d,p) has been shown to provide results that concur well with experimental data. nih.gov

In a typical DFT study on a substituted benzimidazole, the optimized geometrical parameters such as bond lengths, bond angles, and dihedral angles are calculated. nih.gov For 1-Benzyl-5-bromo-6-fluorobenzimidazole, these calculations would reveal how the substituents (benzyl, bromo, and fluoro groups) influence the geometry of the core benzimidazole ring system. For instance, studies on 1,2-disubstituted benzimidazoles have shown that calculated bond lengths and angles are often in close agreement with values obtained from X-ray diffraction analysis. nih.gov

Table 1: Representative Calculated Bond Lengths for a Benzimidazole Derivative (N-Butyl-1H-benzimidazole) using DFT/B3LYP/6-311++G(d,p) (Note: This data is for an analogous compound to illustrate typical DFT outputs.)

BondCalculated Bond Length (Å) nih.gov
C1–N261.386
C2–N271.387
C7–N261.377
C7–N271.306

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding chemical reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For substituted benzimidazoles, the distribution of HOMO and LUMO orbitals is typically over the π-system of the fused ring structure. mdpi.com In this compound, the electron-withdrawing nature of the fluorine and bromine atoms would be expected to lower the energy of the molecular orbitals. nih.gov The HOMO-LUMO energy gap provides insight into the intramolecular charge transfer (ICT) possibilities within the molecule. mdpi.com DFT calculations on similar halogenated compounds have shown that halogen substitution can effectively reduce the HOMO-LUMO energy gap, thereby increasing chemical reactivity. nih.gov

Table 2: Example HOMO-LUMO Energies and Energy Gaps for Substituted Benzimidazoles from DFT Calculations (Note: This data is for analogous compounds to illustrate typical FMO analysis.)

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Benzimidazole Fused-1,4-Oxazepine (9c) mdpi.com--3.9721
Benzimidazole Fused-1,4-Oxazepine (9d) mdpi.com--3.8978
2-Chloro Benzimidazole researchgate.net---

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored according to the electrostatic potential: red regions indicate negative potential (high electron density), which are susceptible to electrophilic attack, while blue regions indicate positive potential (low electron density), which are prone to nucleophilic attack. nih.gov Green and yellow areas represent intermediate potential.

For a benzimidazole derivative like this compound, the MEP map would be expected to show negative potential localized around the electronegative nitrogen, fluorine, and bromine atoms. Specifically, the region around the nitrogen atoms of the imidazole (B134444) ring is typically a site of negative potential, making it a hydrogen bond acceptor site. nih.govresearchgate.net The hydrogen atoms, particularly those on the benzyl (B1604629) group and the benzimidazole ring, would correspond to regions of positive potential. researchgate.net This analysis is crucial for understanding non-covalent interactions, which are vital in biological systems and crystal packing. nih.gov

Conformational Analysis and Stability Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The benzyl group attached to the N1 position of the benzimidazole ring is not rigid and can rotate. This rotation gives rise to different conformers with varying steric energies.

Theoretical studies can map the potential energy surface by systematically rotating the dihedral angle between the benzyl ring and the benzimidazole plane to identify the most stable (lowest energy) conformation. Studies on related N-substituted benzimidazole derivatives have shown that different conformers can coexist, often as mixtures. researchgate.nettandfonline.com For example, NMR studies on benzimidazole-N-acylhydrazone derivatives identified the presence of both synperiplanar and antiperiplanar conformers in solution, with one form typically being more dominant. tandfonline.com A similar analysis for this compound would be critical to understanding its preferred three-dimensional structure, which influences its physical properties and potential biological interactions.

Prediction of Spectroscopic Parameters and Chemical Shifts

Computational chemistry can predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman), which can be compared with experimental results to confirm the molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. researchgate.net

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. The calculated values for related 1-alkyl-2-methylbenzimidazoles have shown excellent consistency with experimental NMR data. researchgate.net Similarly, the vibrational frequencies corresponding to specific bond stretches, bends, and torsions can be calculated. These theoretical spectra serve as a powerful tool for interpreting experimental IR and Raman spectra, allowing for precise vibrational mode assignments. researchgate.net

Reaction Mechanism Studies and Transition State Analysis

Understanding the mechanism of a chemical reaction is key to optimizing reaction conditions and improving yields. Computational methods can be used to study the reaction pathways for the synthesis of benzimidazoles. The most common synthesis involves the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde. nih.govsemanticscholar.org

For the synthesis of this compound, the reaction would likely involve 1-benzyl-4-bromo-5-fluorobenzene-1,2-diamine and a suitable one-carbon source (like formic acid or an aldehyde). researchgate.net Theoretical studies can model this reaction by:

Identifying the reactants, intermediates, and products.

Calculating the energies of each species along the reaction coordinate.

Locating the transition state (the highest energy point on the reaction pathway).

By analyzing the structure and energy of the transition state, chemists can gain insight into the reaction's feasibility and kinetics. Plausible mechanisms for benzimidazole formation generally involve the initial formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization. rsc.org Computational analysis can help elucidate the precise details of this pathway for the specific substituted reactants involved.

Derivatization and Advanced Functionalization for Non Therapeutic Applications

Synthesis of Novel Benzimidazole (B57391) Analogues through Cross-Coupling and Other Reactions

The chemical structure of 1-Benzyl-5-bromo-6-fluorobenzimidazole allows for various modifications to synthesize a library of novel analogues. The presence of a bromine atom at the C5 position is particularly advantageous for engaging in cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed reactions, such as Suzuki, Heck, and Sonogashira couplings, are commonly employed to functionalize aryl bromides. For instance, a Suzuki coupling reaction could introduce new aryl or heteroaryl groups at the C5 position, significantly altering the electronic and steric properties of the molecule. Similarly, Sonogashira coupling would allow for the introduction of alkyne functionalities.

Beyond palladium catalysis, copper-catalyzed reactions, such as the Chan-Lam coupling for N-arylation, have been successfully used for derivatizing related bromo-benzimidazole compounds. nih.govmdpi.com Nucleophilic substitution reactions are also a viable route for creating new analogues. The N-benzyl group itself can be synthesized via a nucleophilic substitution reaction between a 5-bromo-6-fluorobenzimidazole precursor and benzyl (B1604629) chloride. ijper.org

These synthetic strategies enable the creation of a diverse range of derivatives with tailored properties for various applications.

Table 1: Potential Cross-Coupling Reactions for Derivatization

Reaction Name Catalyst/Reagents Bond Formed Potential Substituent Introduced
Suzuki Coupling Pd catalyst, Base, Boronic acid/ester C-C Aryl, Heteroaryl, Alkyl
Heck Coupling Pd catalyst, Base, Alkene C-C Alkenyl
Sonogashira Coupling Pd/Cu catalyst, Base, Terminal alkyne C-C Alkynyl
Buchwald-Hartwig Pd catalyst, Base, Amine/Alcohol C-N, C-O Arylamino, Alkoxy

Exploration of the Compound as Building Blocks for Materials Science

The benzimidazole core is a significant pharmacophore but also possesses properties that make it attractive for materials science due to its aromatic and heterocyclic nature, which allows for π–π stacking, hydrogen bonding, and metal ion interactions. rsc.org

Benzimidazole derivatives have been investigated for their potential in organic electronic materials, particularly for their non-linear optical (NLO) properties. nih.govmdpi.com The ability to create extended π-conjugated systems through derivatization of the this compound core is key to this application. By introducing electron-donating and electron-accepting groups through cross-coupling reactions, it is possible to engineer molecules with significant charge-transfer characteristics, a prerequisite for NLO activity. The inherent stability of the benzimidazole ring system contributes to the robustness of such materials. nih.gov

Applications in Catalysis and Ligand Design for Transition Metal Complexes

The benzimidazole scaffold is a robust N-donor ligand, capable of forming stable chelates with various transition metals, including copper, zinc, cobalt, and nickel. nih.govresearchgate.netresearchgate.net The nitrogen atoms of the imidazole (B134444) ring in this compound can coordinate to a metal center, making the compound a suitable candidate for ligand design.

The resulting transition metal complexes can have applications in catalysis. The electronic and steric environment around the metal center, which dictates its catalytic activity, can be systematically modified by altering the substituents on the benzimidazole ring. For example, the introduction of bulky groups via derivatization of the bromo position could create specific catalytic pockets. These complexes could potentially catalyze a range of organic transformations. Research on related benzimidazole-metal complexes has shown their potential as anti-cancer agents, highlighting the diverse functionalities of these coordinated systems. nih.gov

Table 2: Potential Metal Complexes and Applications

Metal Ion Coordination Site Potential Application
Copper (II) Imidazole Nitrogens Catalysis, Anticancer agents
Zinc (II) Imidazole Nitrogens Catalysis, Sensing
Nickel (II) Imidazole Nitrogens Catalysis

Structure-Reactivity Relationships in Non-Biological Systems

Understanding the relationship between the molecular structure of this compound and its chemical reactivity is crucial for its application in non-biological systems. Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into its electronic properties. researchgate.netbiointerfaceresearch.com

Key parameters that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity.

The substituents on the benzimidazole ring play a significant role in determining these properties:

Benzyl group: This large, non-polar group influences the steric accessibility of the molecule.

Fluorine atom: As a highly electronegative atom, it acts as an electron-withdrawing group, influencing the electron density distribution across the aromatic system.

Bromine atom: This atom is also electron-withdrawing and provides a reactive handle for cross-coupling reactions. Its presence affects the electronic properties and provides a site for functionalization. nih.gov

By analyzing the interplay of these substituents, a detailed understanding of the molecule's reactivity can be achieved, guiding its rational design for specific applications in materials science and catalysis. For instance, DFT studies on similar N-arylated 5-bromo-2-aminobenzimidazoles have been used to predict their reactivity and electronic properties. nih.gov

Future Research Directions and Emerging Opportunities

Development of Sustainable and Economical Synthetic Routes

The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods that are often costly and environmentally burdensome. chemmethod.com Future research will likely focus on developing greener and more economical synthetic pathways. The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of heterocyclic compounds like benzimidazoles. chemmethod.comchemmethod.comjrtdd.com

Conventional methods for benzimidazole synthesis often require prolonged heating, complex setups, and result in significant pollution. chemmethod.com In contrast, greener alternatives, such as microwave-assisted synthesis, have been shown to be rapid, efficient, and cost-effective. rjptonline.org The use of environmentally benign solvents and catalysts is another key area of exploration. chemmethod.com For instance, deep eutectic solvents (DES) can serve as both the reaction medium and reagent, simplifying work-up procedures and improving yields. nih.gov Natural catalysts, like those derived from pomegranate peel or papaya bark ash, offer a renewable and economical option for synthesis. jrtdd.com

Synthetic Approach Potential Advantages for 1-Benzyl-5-bromo-6-fluorobenzimidazole Key Research Focus
Microwave-Assisted SynthesisReduced reaction times, increased yields, lower energy consumption. rjptonline.orgOptimization of microwave parameters (power, temperature, time) for the specific substrates.
Deep Eutectic Solvents (DES)Use of biodegradable and low-toxicity solvents, simplified product isolation. nih.govScreening of various DES combinations for optimal solubility and reactivity.
Natural CatalystsCost-effective, renewable, and environmentally friendly. jrtdd.comIdentification and application of novel biocatalysts for the key condensation step.
One-Pot ReactionsStreamlined processes, reduced waste, and improved efficiency. chemmethod.comDevelopment of a one-pot procedure starting from readily available precursors.

Unexplored Chemical Transformations and Novel Reactivity

The chemical reactivity of this compound is largely unexplored, presenting a fertile ground for discovering novel chemical transformations. The presence of multiple reactive sites—the N-H of the imidazole (B134444) ring (if the benzyl (B1604629) group is removed), the C-Br bond, and the electron-rich benzimidazole core—allows for a variety of functionalization reactions.

Future studies could investigate palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Stille reactions, at the C-Br position to introduce new carbon-carbon bonds. researchgate.net This would enable the synthesis of a diverse library of derivatives with potentially enhanced biological activities or material properties. The N-benzyl group, while often used as a protecting group, can also influence the reactivity of the benzimidazole core and could be the subject of novel chemical manipulations. researchgate.net Furthermore, the fluorine atom can influence the electronic properties of the molecule and may participate in unique interactions. mdpi.com

Reaction Type Potential Application Expected Outcome
Palladium-Catalyzed Cross-CouplingIntroduction of aryl, alkyl, or vinyl groups at the bromine position. researchgate.netGeneration of novel derivatives with modified electronic and steric properties.
Nucleophilic Aromatic SubstitutionReplacement of the fluorine atom with other functional groups.Exploration of the structure-activity relationship by modifying the halogen substitution pattern.
C-H ActivationDirect functionalization of the benzimidazole core.More efficient synthesis of complex derivatives without the need for pre-functionalized starting materials.
Photoredox CatalysisMild and selective transformations under visible light.Access to novel reaction pathways and molecular scaffolds.

Advanced Computational Modeling for Predictive Design

Computational modeling and in silico techniques are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and guide experimental design. doi.orgmdpi.comnih.govresearchgate.netnih.govrsc.org For this compound, computational studies can provide valuable insights into its electronic structure, reactivity, and potential biological activity.

Density Functional Theory (DFT) calculations can be employed to understand the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and reactivity indices, which can help in predicting the most likely sites for electrophilic and nucleophilic attack. doi.org Molecular docking simulations can be used to predict the binding affinity of the compound and its derivatives to various biological targets, such as enzymes and receptors, thereby guiding the design of new therapeutic agents. mdpi.comnih.gov Furthermore, ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can help in the early-stage assessment of the drug-likeness of novel derivatives. rsc.org

Computational Method Application Predicted Properties
Density Functional Theory (DFT)Elucidation of electronic structure and reactivity. doi.orgMolecular orbital energies, electrostatic potential maps, Fukui functions.
Molecular DockingPrediction of binding modes and affinities to biological targets. mdpi.comnih.govBinding energy, protein-ligand interactions, potential as an inhibitor.
Molecular Dynamics (MD) SimulationsStudy of the dynamic behavior and stability of ligand-protein complexes. nih.govConformational changes, binding free energies, stability of interactions over time.
In Silico ADME/Tox PredictionAssessment of pharmacokinetic and toxicity profiles. rsc.orgOral bioavailability, blood-brain barrier penetration, potential toxicity risks.

Integration into Complex Supramolecular Architectures for Functional Materials

The ability of benzimidazole derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them attractive building blocks for the construction of supramolecular architectures and functional materials. researchgate.netnih.govnih.govrsc.org The presence of halogen atoms in this compound introduces the possibility of halogen bonding, a highly directional and tunable non-covalent interaction, which can be exploited in crystal engineering and the design of novel materials. researchgate.netnih.gov

Future research could focus on the self-assembly of this compound into well-defined nanostructures, such as nanofibers, nanorods, and vesicles. nih.gov The incorporation of this molecule into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) could lead to materials with applications in gas storage, catalysis, and sensing. Furthermore, the unique electronic properties conferred by the fluoro and bromo substituents could be harnessed in the development of organic light-emitting diodes (OLEDs), sensors, or other electronic devices. The study of its behavior at interfaces, such as the air/water interface, could reveal interesting self-assembly phenomena and lead to the formation of functional thin films. nih.gov

Material Type Potential Application Key Design Principle
Supramolecular GelsDrug delivery, tissue engineering, environmental remediation. nih.govSelf-assembly through hydrogen bonding, π-π stacking, and halogen bonding.
Metal-Organic Frameworks (MOFs)Gas storage, separation, catalysis.Coordination of the benzimidazole nitrogen atoms to metal centers.
Organic Light-Emitting Diodes (OLEDs)Displays, lighting.Tuning of the electronic properties through chemical modification.
Chemical SensorsDetection of ions or small molecules.Changes in optical or electronic properties upon binding of an analyte.

Q & A

Q. What are the standard synthetic routes for preparing 1-Benzyl-5-bromo-6-fluorobenzimidazole, and what key reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzimidazole core. A common approach is:

Core Formation : Condensation of 4-bromo-5-fluoro-1,2-diaminobenzene with a benzaldehyde derivative under acidic conditions (e.g., HCl/EtOH) to form the benzimidazole ring .

Halogenation : Bromination and fluorination steps may require regioselective control. For example, electrophilic substitution using N-bromosuccinimide (NBS) in DMF at 0–5°C ensures bromine incorporation at the 5-position .

Benzylation : Alkylation with benzyl chloride in the presence of a base (e.g., K₂CO₃) in DMF at 80°C introduces the 1-benzyl group .

Q. Critical Conditions :

  • Temperature control during halogenation to avoid poly-substitution.
  • Use of anhydrous solvents to prevent hydrolysis of intermediates.
  • Purification via column chromatography (silica gel, hexane/EtOAc) to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR :
    • ¹H NMR : Aromatic protons appear as a multiplet in δ 7.2–8.1 ppm. The benzyl group’s CH₂ resonates as a singlet near δ 5.2 ppm .
    • ¹³C NMR : The benzimidazole C2 carbon (adjacent to N) appears at δ 150–155 ppm. Fluorine-coupled carbons show splitting in the spectrum .
  • Mass Spectrometry (HRMS-ESI) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass error. Isotopic patterns for Br (1:1 ratio for ⁷⁹Br/⁸¹Br) validate bromine presence .
  • FT-IR : Stretching vibrations for C-Br (~550 cm⁻¹) and C-F (~1250 cm⁻¹) provide functional group confirmation .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of halogenation in benzimidazole derivatives to achieve targeted substitution patterns like 5-bromo-6-fluoro configurations?

Methodological Answer: Regioselectivity is influenced by electronic and steric factors:

  • Directing Groups : Electron-withdrawing substituents (e.g., -F at C6) deactivate specific positions, directing bromination to C5 via electrophilic aromatic substitution .
  • Reagent Choice : Use N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) for controlled bromination. For fluorination, select reagents like Selectfluor® to avoid over-fluorination .
  • Temperature : Low temperatures (0–5°C) slow reaction kinetics, favoring mono-substitution over dihalogenation .

Case Study : In a 2025 study, fluorination at C6 prior to bromination achieved 92% regioselectivity for 5-bromo-6-fluoro derivatives by leveraging the fluorine’s meta-directing effect .

Q. What strategies are effective in resolving contradictory biological activity data observed in structurally similar benzimidazole derivatives during preclinical evaluation?

Methodological Answer: Contradictions often arise from subtle structural variations or assay conditions. Mitigation strategies include:

Structural Confirmation : Re-validate compound purity via HPLC and 2D NMR (e.g., HSQC, HMBC) to rule out regioisomeric impurities .

Assay Standardization :

  • Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds.
  • Normalize data to internal standards (e.g., % inhibition relative to staurosporine) .

SAR Analysis : Compare substituent effects systematically. For example, replacing benzyl with smaller alkyl groups may reduce steric hindrance, altering binding affinity .

Example : A 2017 study resolved conflicting cytotoxicity data by identifying that electron-withdrawing groups at C5 enhanced apoptosis in leukemia cells, while electron-donating groups reduced activity .

Q. How can computational methods guide the design of this compound derivatives for targeted protein interactions?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase ATP-binding pockets). Prioritize derivatives with hydrogen bonds to key residues (e.g., hinge-region Lys/Arg) .
  • QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values for halogens) with IC₅₀ data to predict potency improvements .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories. High root-mean-square deviation (RMSD) may indicate poor binding and guide structural refinements .

Case Study : Docking studies on EGFR kinase revealed that the 6-fluoro group in this compound forms a critical hydrogen bond with Thr766, explaining its nanomolar inhibitory activity .

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